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molecular formula C6H4BrNO2 B027431 6-Bromonicotinic acid CAS No. 6311-35-9

6-Bromonicotinic acid

Cat. No. B027431
M. Wt: 202.01 g/mol
InChI Key: JDJBRMNTXORYEN-UHFFFAOYSA-N
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Patent
US04112102

Procedure details

Phosphorus pentabromide (18 g.) was added carefully to 6-hydroxynicotinic acid (4.17 g) and the resulting mixture was heated with stirring for about 1/4 hour at 70°-80° and then 1 hour at 120°. During the heating, the resulting dark red liquid solidified to a yellow mass. After cooling, the mass was added to iced water, and the resulting white precipitate of 6-bromonicotinic acid was filtered off, washed with water, and recrystallized from aqueous ethanol (yield 4g, m.p. 190°-195°). The compound was used directly in the next stage.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)(Br)(Br)[Br:2].O[C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=1>O>[Br:2][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Name
Quantity
4.17 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for about 1/4 hour at 70°-80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 120°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate of 6-bromonicotinic acid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol (yield 4g, m.p. 190°-195°)

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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